molecular formula C21H15NO4 B2836466 N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide CAS No. 886146-08-3

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Cat. No.: B2836466
CAS No.: 886146-08-3
M. Wt: 345.354
InChI Key: RPTBEKYOBUXUTG-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of xanthone derivatives Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the xanthone core: The xanthone core can be synthesized through the condensation of appropriate benzophenone derivatives with salicylic acid under acidic conditions.

    Introduction of the phenoxyacetamide group: The phenoxyacetamide moiety can be introduced via nucleophilic substitution reactions. This involves reacting the xanthone derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenoxyacetyl chloride in the presence of triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced xanthone derivatives.

    Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is unique due to its specific phenoxyacetamide group, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives. Its ability to target topoisomerase II and modulate Nrf2 activity makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(9-oxoxanthen-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBEKYOBUXUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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